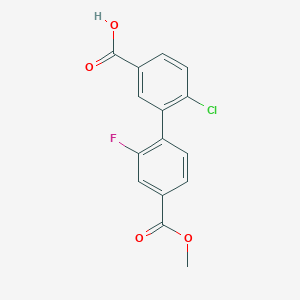

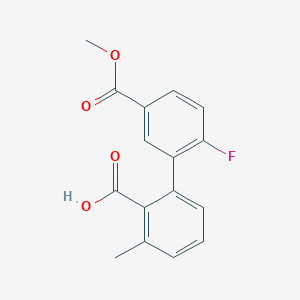

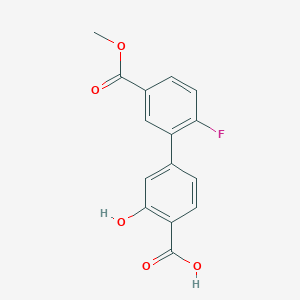

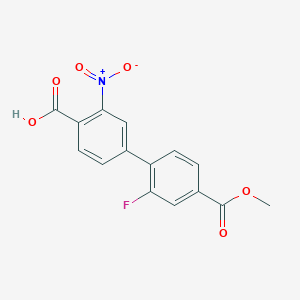

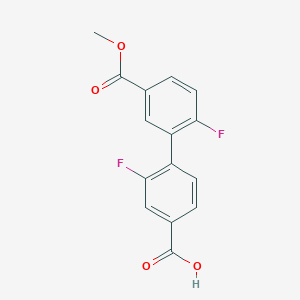

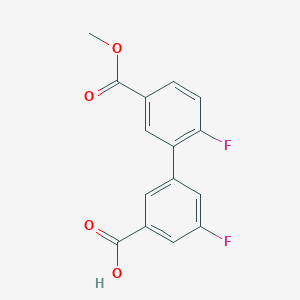

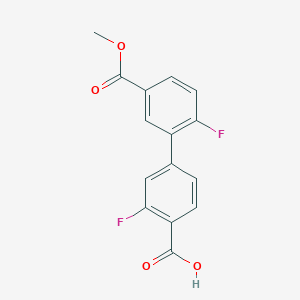

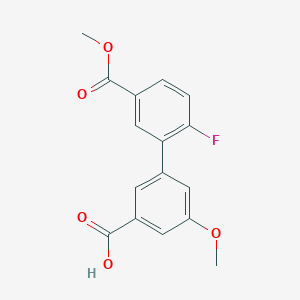

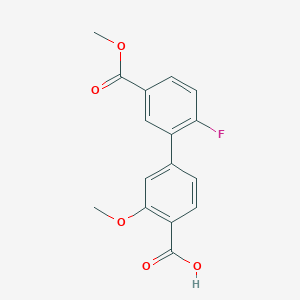

2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%

Descripción general

Descripción

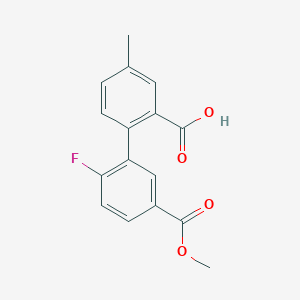

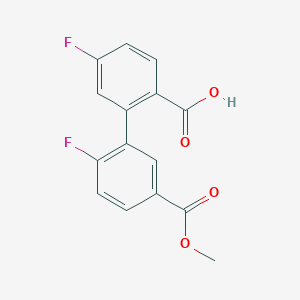

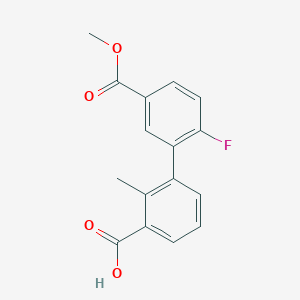

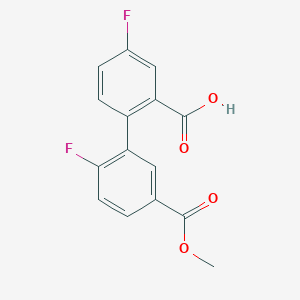

2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, or 2F-5F-MCPBA, is an organic acid that has been used in various scientific research applications. It is a fluoro-substituted benzoic acid and is a derivative of the parent compound 5-methoxycarbonylphenylbenzoic acid (MCPBA). The fluoro-substitution of the benzoic acid increases its reactivity and makes it a useful reagent in organic synthesis. It has been used in a variety of synthetic applications, including the synthesis of heterocyclic compounds, and its reactivity has been exploited for the synthesis of various compounds. In addition, 2F-5F-MCPBA has been studied for its potential biochemical and physiological effects, and has been used in laboratory experiments to explore new therapeutic strategies.

Aplicaciones Científicas De Investigación

2F-5F-2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various heterocyclic compounds, such as pyridines, thiophenes, and indoles. It has also been used in the synthesis of several biologically active compounds, such as anti-cancer agents and antibiotics. In addition, 2F-5F-2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been used in the synthesis of fluorinated drugs, such as fluoxetine, and has been used in the synthesis of polymers and other materials.

Mecanismo De Acción

2F-5F-2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is a reactive reagent that can be used to synthesize various compounds. It is an electrophile and can react with nucleophiles, such as amines, alcohols, and thiols, to form carbon-carbon bonds. Its reactivity is due to its fluoro-substitution, which increases the electron-withdrawing properties of the benzoic acid.

Biochemical and Physiological Effects

2F-5F-2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 2F-5F-2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been shown to inhibit the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes, which are inflammatory mediators.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2F-5F-2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is a useful reagent for laboratory experiments due to its reactivity and availability. Its fluoro-substitution increases its reactivity, making it a useful reagent for the synthesis of various compounds. However, it is important to note that 2F-5F-2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is a hazardous substance and should be handled with care.

Direcciones Futuras

The potential applications of 2F-5F-2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% are numerous. It can be used in the synthesis of various compounds, including biologically active compounds and materials. In addition, its potential biochemical and physiological effects can be explored for the development of new therapeutic strategies. Furthermore, its reactivity can be exploited for the synthesis of fluorinated drugs and polymers. Finally, its potential toxicity and environmental impact should be further studied to ensure its safe use in laboratory experiments and other applications.

Métodos De Síntesis

2F-5F-2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized from 5-methoxycarbonylphenylbenzoic acid (2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%) by a two-step process. In the first step, 2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is reacted with trifluoromethanesulfonic acid (TfOH) in the presence of a base, such as pyridine, to form the intermediate 2-fluoro-5-methoxycarbonylphenylbenzoic acid (2F-2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%). In the second step, 2F-2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is reacted with trifluoromethanesulfonyl chloride (TfCl) in the presence of a base, such as pyridine, to form 2F-5F-2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%.

Propiedades

IUPAC Name |

2-fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O4/c1-21-15(20)9-3-5-12(16)10(7-9)8-2-4-13(17)11(6-8)14(18)19/h2-7H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZHZKQTMPVDLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90691466 | |

| Record name | 2',4-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90691466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid | |

CAS RN |

1261916-64-6 | |

| Record name | 2',4-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90691466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.